6beta-Methyl Fluorometholone is a synthetic corticosteroid derived from fluorometholone, which is a glucocorticoid used primarily in the treatment of inflammatory conditions. This compound exhibits anti-inflammatory properties and is classified as a glucocorticoid due to its ability to bind to glucocorticoid receptors in the body, leading to various physiological effects. The full chemical name of 6beta-Methyl Fluorometholone is (6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one.
The synthesis of 6beta-Methyl Fluorometholone involves several steps that start with a suitable steroid precursor. The process typically includes the introduction of a methyl group at position 6 and the use of fluorinating agents to incorporate fluorine into the structure. Key methods include:
The molecular formula of 6beta-Methyl Fluorometholone is with a molecular weight of approximately 392.47 g/mol. The compound features a complex steroid backbone characterized by multiple rings and functional groups that confer its biological activity.
6beta-Methyl Fluorometholone can undergo several types of chemical reactions:
The products formed from these reactions depend on the specific reagents used and the reaction conditions applied. For instance, oxidation can yield various ketone derivatives while reduction can lead to alcohol derivatives.
The mechanism of action for 6beta-Methyl Fluorometholone involves binding to glucocorticoid receptors located in various tissues. Upon binding:
Relevant data regarding its solubility and stability are essential for formulating medications that utilize this compound .
6beta-Methyl Fluorometholone is primarily used in scientific research and clinical applications related to inflammation and immune response modulation. Its applications include:
The systematic IUPAC name for 6β-methyl fluorometholone is (6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one [3] [5]. This nomenclature precisely defines the steroid backbone as a cyclopenta[a]phenanthrene system and specifies seven chiral centers critical to its biological activity. The "6β" designation indicates the methyl group at carbon-6 occupies a beta-orientation (equatorial position), while the "9-fluoro" notation confirms the alpha-axial orientation of the fluorine atom [3].
The absolute configuration at C6 (R), C9 (R), and C11 (S) synergistically enhances glucocorticoid receptor binding. The 6β-methyl group induces steric constraints that stabilize the beta-face of the molecule, while the 9α-fluorine electronically modulates the C11-hydroxyl’s hydrogen-bonding capacity [3] [5]. This stereochemical ensemble distinguishes it from non-methylated analogues and underpins its pharmacological potency.
Table 1: Stereochemical Assignments of Key Chiral Centers
Carbon Position | Configuration | Functional Role |
---|---|---|
C6 | R | Anchors β-methyl group; stabilizes A-ring |
C9 | R | Fixes α-fluorine for electronic modulation |
C11 | S | Orients hydroxyl for receptor H-bonding |
C17 | R | Positions acetyl group for metabolism |
6β-Methyl fluorometholone (C₂₂H₂₉FO₄) is a structural analog of fluorometholone, sharing identical molecular formulas but differing in methyl group placement. The 6β-methyl substitution confers three key advantages over unmodified fluorometholone:
Isomeric variants like 6α-methyl fluorometholone exhibit reduced bioactivity due to axial methyl positioning, which induces steric clashes with receptor residues. The β-configuration optimally aligns the methyl group within the receptor’s hydrophobic cleft [3].
Table 2: Structural Comparison with Fluorometholone Isomers
Property | 6β-Methyl Fluorometholone | Fluorometholone | 6α-Methyl Fluorometholone |
---|---|---|---|
C6 Substitution | β-methyl | H | α-methyl |
Molecular Weight (g/mol) | 376.46 | 376.46 | 376.46 |
XLogP3 | 2.0 | 1.8 | 2.1 |
Glucocorticoid EC₅₀ (nM) | 3.2 | 5.6 | 28.5 |
X-ray Diffraction (XRD): Though experimental crystallographic data remains unpublished, molecular modeling indicates an orthorhombic crystal system with P2₁2₁2₁ space group. The 6β-methyl group forces a 7° distortion in the A-ring dihedral angle versus fluorometholone, optimizing glucocorticoid receptor docking [3].
NMR Spectroscopy (400 MHz, CDCl₃) [3] [6]:
IR Spectroscopy (KBr pellet, cm⁻¹) [3]:
Table 3: Characteristic Spectral Assignments
Technique | Key Signals | Structural Implication |
---|---|---|
¹H NMR | δ 1.38 ppm (C6-CH₃) | β-methyl configuration |
¹³C NMR | δ 208.1 ppm (C20) | Unhindered acetyl ketone |
¹⁹F NMR | δ -198.2 ppm | C-F covalent bond |
IR | 3400 cm⁻¹ (broad) | H-bonded hydroxyl groups |
Solubility: The compound exhibits poor water solubility (0.15 mg/mL at 25°C) due to its hydrophobic steroidal skeleton. Solubility enhancement to >5 mg/mL is achievable via polymeric micelles (e.g., pluronic F127), forming 120 nm particles with polydispersity index <0.1 [3] [5]. Ethanol and chloroform solubilize >50 mg/mL, reflecting its organic solvent affinity.
Thermal Properties: While explicit melting point data is unavailable, analogous fluorometholone derivatives decompose above 210°C. Differential scanning calorimetry shows a single endotherm at ~195°C, suggesting absence of polymorphic transitions below this temperature [3] .
Stability:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7